molecular formula C15H13ClN4O B2370628 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone CAS No. 338414-15-6

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone

Cat. No.: B2370628
CAS No.: 338414-15-6
M. Wt: 300.75
InChI Key: VVRLWWQRSHQBDB-KKFOIGKRSA-N
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Description

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone (hereafter referred to as the target compound) is a hydrazone derivative characterized by a 4-chlorophenyl group at the 3-oxo position and a phenylhydrazono moiety at the 2-position. Its structure enables diverse reactivity, particularly in cyclization and condensation reactions, making it a precursor for synthesizing nitrogen-containing heterocycles such as pyridazines and pyrazolo-pyridines .

Properties

IUPAC Name

(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLWWQRSHQBDB-KKFOIGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, identified by its CAS number 338414-15-6, is a compound of significant interest due to its diverse biological activities. This hydrazone derivative exhibits potential therapeutic applications across various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone is C15H13ClN4OC_{15}H_{13}ClN_{4}O, with a molecular weight of 300.74 g/mol. The compound contains functional groups that contribute to its reactivity and biological properties, notably the hydrazone linkage which is known for its ability to form stable complexes with metal ions, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that hydrazones, including derivatives like 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, exhibit antimicrobial properties . A study highlighted that various hydrazone compounds showed significant activity against bacterial strains, suggesting their potential as antimicrobial agents in treating infections .

CompoundActivityReference
3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazoneAntimicrobial
Other HydrazonesAntibacterial, Antifungal

Anticancer Activity

Hydrazones have been recognized for their anticancer activity . In vitro studies have demonstrated that certain hydrazone derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer) . The mechanism often involves apoptosis induction through mitochondrial pathways and the generation of reactive oxygen species (ROS).

Case Study:
A specific derivative demonstrated a dose-dependent inhibition of cell proliferation in A-549 cells, with IC50 values comparable to standard chemotherapeutics like cisplatin. The study also indicated that these compounds could activate caspases involved in apoptosis, making them promising candidates for further development in cancer therapy .

Antimalarial Activity

Recent investigations into the antimalarial properties of hydrazones have shown promising results. For instance, a study reported that certain hydrazone derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The efficacy was evaluated using both in vitro assays and murine models, where treated mice showed prolonged survival and reduced parasitemia .

The biological activities of 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone can be attributed to several mechanisms:

  • Metal Chelation: The presence of nitrogen atoms in the hydrazone structure allows for chelation with metal ions, which can disrupt essential biochemical pathways in pathogens.
  • Induction of Apoptosis: Studies suggest that these compounds can initiate programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Oxidative Stress Induction: By generating ROS, these compounds can lead to cellular damage in both microbial and cancer cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-chlorophenyl group is an EWG, which contrasts with analogs like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a, ) bearing an electron-donating methyl group. EWGs enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, 1a reacts with ethyl cyanoacetate to form arylazonicotinates, whereas the nitro-substituted analog (1c) undergoes 6π-electrocyclization to yield cinnoline derivatives . Key Comparison: Chloro (moderate EWG) vs. nitro (strong EWG): Chloro-substituted hydrazones exhibit intermediate reactivity, favoring cyclocondensation over electrocyclization .
  • Hydrazone Modifications: Replacement of the hydrazono phenyl group with a trifluoromethylphenyl group () increases lipid solubility and metabolic stability.

Physicochemical and Spectroscopic Properties

Spectral Data

  • IR Spectroscopy: The target compound exhibits C=O (1639 cm⁻¹) and C=N (1591 cm⁻¹) stretches, consistent with hydrazones like 3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime () .
  • NMR: The ¹H-NMR of derivative 5c (δ 7.56–8.79 ppm, aromatic protons) aligns with chloro-substituted analogs, confirming aryl electronic environments .

Melting Points and Solubility

Compound Melting Point (°C) Solubility Reference
Target compound derivative (5c) 230–231 Insoluble in ethanol
3-(4-Bromophenyl) analog Not reported Ethanol-recrystallized
Trifluoromethyl analog Not reported Enhanced lipid solubility

Chloro-substituted derivatives generally exhibit higher melting points due to stronger intermolecular interactions compared to bromo or methyl analogs .

Computational Studies

DFT analyses of similar compounds (e.g., 4CPHPP, ) reveal that chloro substituents reduce HOMO-LUMO gaps, increasing reactivity. Computational models predict the target compound’s electrophilic sites at the carbonyl and hydrazone groups, aligning with experimental reactivity .

Preparation Methods

Diazotization-Condensation Pathway

The predominant synthesis route involves sequential diazotization of arylamines followed by coupling with β-enaminone derivatives. As reported by Al-Mutabagani et al., 4-chloroaniline undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, generating the corresponding diazonium salt. This intermediate reacts with 3-(4-chlorophenyl)-3-oxopropanal in ethanol containing sodium acetate, facilitating hydrazone formation via Japp-Klingemann-type condensation. Critical parameters include:

  • Molar ratio : 1:1.2 (enaminone:diazonium salt) for complete conversion
  • Temperature : 0–5°C during diazotization; room temperature for coupling
  • Solvent system : Ethanol-water (4:1 v/v) for precipitation control

The reaction achieves 89% yield after recrystallization from ethanol, with product purity >98% by $$ ^1 \text{H} $$-NMR.

Alternative Hydrazonation Strategies

El-Dusouqui et al. demonstrated phenylhydrazine direct condensation with 3-(4-chlorophenyl)-3-oxopropanal in acetic acid (Scheme 1). This single-step method requires:

  • Reaction time : 4–6 h under reflux
  • Catalyst : 5 mol% p-toluenesulfonic acid
  • Workup : Neutralization with NaHCO$$ _3 $$, extraction with ethyl acetate

Though faster (75% yield in 4 h), this method produces amber-colored crude product requiring silica gel chromatography, increasing operational costs compared to recrystallization-based purification.

Experimental Optimization

Reagent Specifications

Reagent Purity Supplier Role
4-Chloroaniline ≥99% Sigma-Aldrich Diazonium precursor
Phenylhydrazine 98% TCI Chemicals Hydrazone donor
3-(4-Chlorophenyl)-3-oxopropanal 95% Alfa Aesar Carbonyl component
Sodium nitrite ACS grade Merck Diazotization agent

Stepwise Protocol (Adapted from)

  • Diazonium salt preparation : Dissolve 10 mmol 4-chloroaniline in 5 mL 6 M HCl. Cool to 0°C, add 1.2 eq NaNO$$ _2 $$ in H$$ _2 $$O dropwise over 30 min.
  • Coupling reaction : Add diazonium solution to 12 mmol 3-(4-chlorophenyl)-3-oxopropanal in 50 mL ethanol containing 2 g sodium acetate.
  • Stirring : Maintain at 25°C for 1 h until yellow precipitate forms.
  • Isolation : Filter, wash with cold ethanol (3 × 5 mL), dry under vacuum.
  • Recrystallization : Dissolve crude product in boiling ethanol (30 mL), add H$$ _2 $$O until cloud point, cool to 4°C.

Structural Characterization

Spectroscopic Data

Infrared Spectroscopy (KBr, cm$$ ^{-1}$$) :

  • 3130 (N–H stretch)
  • 2863 (aldehyde C–H)
  • 1633 (ester C=O)
  • 1591 (aldehyde C=O)
  • 1516 (C=N)

$$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d$$ _6 $$) :

  • δ 6.34–7.06 (m, 5H, Ar–H phenylhydrazone)
  • δ 7.51–7.86 (m, 4H, Ar–H chlorophenyl)
  • δ 9.69 (s, 1H, CHO)
  • δ 13.24 (s, 1H, NH)

The downfield NH proton (δ >13 ppm) confirms intramolecular hydrogen bonding stabilizing the hydrazone tautomer.

Comparative Method Analysis

Parameter Diazotization Direct Condensation
Yield 89% 75%
Purity 98% 92%
Reaction Time 2 h 4 h
Purification Recrystallization Chromatography
Scalability Kilogram-scale <100 g

Key advantages of the diazotization route include higher yield and simplified purification, though it requires strict temperature control during diazonium salt formation.

Mechanistic Considerations

The reaction proceeds through:

  • Diazonium ion formation :
    $$ \text{Ar–NH}2 + \text{HNO}2 + \text{HCl} \rightarrow \text{Ar–N}2^+ \text{Cl}^- + 2\text{H}2\text{O} $$
  • Coupling with enaminone :
    Electrophilic attack at β-carbon of 3-oxopropanal derivative
  • Tautomerization :
    Keto-hydrazone ⇌ enol-hydrazone equilibrium stabilized by conjugation

DFT calculations on model systems indicate:

  • Activation energy: 68.2 kJ/mol for coupling step
  • Thermodynamic preference for (E)-configuration (ΔG = -12.4 kJ/mol)

Industrial Applications and Modifications

Coordination Chemistry Precursor

The compound serves as a tridentate ligand for Ag(I) complexes:

  • Coordination mode : N$$ _{\text{hydrazone}} $$, O$$ _{\text{aldehyde}} $$, O$$ _{\text{ketone}} $$
  • Applications : Antimicrobial agents, catalytic systems

Heterocyclic Synthesis

Reaction with hydroxylamine derivatives yields:

  • 1,2,4-Triazoles (65–72% yield)
  • Isoxazole derivatives (58% yield) under microwave conditions

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 3-oxo-3-(4-chlorophenyl)propanal with phenylhydrazine in acetic acid, following published protocols . Optimization involves adjusting stoichiometry, temperature (e.g., 140°C in Q-tube pressure reactors), and catalysts like ammonium acetate. Reaction progress is monitored via TLC (1:1 ethyl acetate/petroleum ether) . Yield improvements (up to 90%) are achieved under high-pressure conditions using Q-tube systems, which enhance reaction kinetics .

Q. What spectroscopic and analytical methods are standard for characterizing this hydrazone derivative?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., CN stretch at ~2215 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.47–8.79 ppm) and substituent effects (e.g., chlorophenyl deshielding) .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 345.1107 for C₁₉H₁₄ClN₃O) .
  • Melting point analysis : Determines purity (e.g., 230–231°C for derivatives) .

Q. How do reaction conditions influence the formation of condensation products with ethyl cyanoacetate?

Condensation with ethyl cyanoacetate in acetic acid and ammonium acetate yields either 2-hydroxy-6-phenyl-5-arylazonicotinic acid esters or 2-amino derivatives, depending on reaction time and temperature. For example, extended heating favors amino derivatives over hydroxylated products .

Q. What are the solubility properties and purification strategies for this compound?

The hydrazone is sparingly soluble in methanol but dissolves in chloroform or DMSO. Purification involves crystallization from ethanol or toluene, with yields enhanced by vacuum filtration and washing with cold solvents .

Q. What safety protocols are recommended for handling hydrazone derivatives?

Use PPE (gloves, goggles, masks) to avoid skin contact. Waste must be segregated and processed by certified hazardous waste facilities due to potential toxicity .

Advanced Research Questions

Q. How does high-pressure synthesis (e.g., Q-tube systems) improve the efficiency of heterocyclic derivative formation?

Pressure reactors (Q-tubes) reduce reaction times (e.g., 30 minutes for nicotinonitrile derivatives) and increase yields (up to 94%) by accelerating cyclocondensation. For example, reacting the hydrazone with benzoylacetonitrile under 140°C yields pyrazolo[3,4-c]pyridines, with DMF-DMA facilitating enamine formation .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Discrepancies arise from tautomerism or solvent effects. For example, DMSO-d₆ may cause peak splitting due to hydrogen bonding. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign signals accurately .

Q. What computational methods are used to predict the reactivity and electronic properties of this hydrazone?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model HOMO-LUMO gaps, charge distribution, and tautomeric equilibria. Spectroscopic results (FT-Raman) are compared with theoretical vibrational frequencies to validate structures .

Q. How can environmental fate studies be designed to assess this compound’s stability and degradation pathways?

Long-term projects (e.g., INCHEMBIOL) evaluate hydrolysis, photolysis, and biodegradation. Parameters include logP (lipophilicity), soil adsorption coefficients, and LC-MS/MS to identify transformation products .

Q. What strategies are employed to study biological interactions, such as enzyme inhibition or receptor binding?

  • In vitro assays : Screen for antimicrobial activity via microdilution (MIC determination).
  • Molecular docking : Simulate binding to targets (e.g., cytochrome P450) using Schrödinger Maestro .
  • SAR studies : Modify substituents (e.g., chlorophenyl vs. methoxyphenyl) to correlate structure with activity .

Q. How does the hydrazone’s electronic structure influence its reactivity in cyclization reactions?

The electron-withdrawing 4-chlorophenyl group stabilizes intermediates during cyclocondensation, directing regioselectivity. For example, arylhydrazono groups favor 6-endo-dig cyclization over alternative pathways, forming pyridine or pyrazole rings .

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